3-Hydroxyquinoline-6-carbonitrile

Description

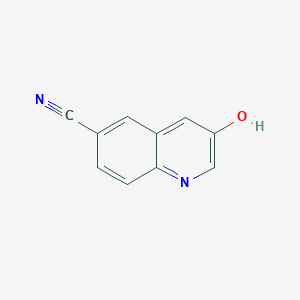

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyquinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-7-1-2-10-8(3-7)4-9(13)6-12-10/h1-4,6,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOUAFLIYSZTAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493520 | |

| Record name | 3-Hydroxyquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63124-12-9 | |

| Record name | 3-Hydroxyquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Modified Friedländer Synthesis:the Friedländer Synthesis is a Powerful Method for Constructing the Quinoline Core.wikipedia.orgto Achieve the Desired 3 Hydroxy 6 Cyano Substitution, a Plausible Strategy Involves the Condensation Of2 Amino 5 Cyanobenzaldehydewith an α Hydroxy Carbonyl Compound or Its Equivalent, Such As an Ester of Hydroxyacetic Acid.

Starting Materials: 2-amino-5-cyanobenzaldehyde (provides the benzene ring with the C6-cyano group) and an active methylene compound like ethyl hydroxyacetate.

Regioselectivity: The use of 2-amino-5-cyanobenzaldehyde ensures that the nitrile group is locked into the 6-position of the final quinoline (B57606) product. The reaction with a hydroxyacetyl derivative would introduce the hydroxyl group at the C3 position following cyclization and tautomerization. This reaction is typically catalyzed by an acid or a base. wikipedia.orgalfa-chemistry.com

Cyclization of Substituted Anilines:while the Gould Jacobs Reaction Classically Yields 4 Hydroxyquinolines, Modifications Can Be Envisioned. a More Direct Approach Would Be the Cyclization of an Appropriately Substituted Aniline Precursor.

Reactions Involving the Hydroxyl Group

Oxidation Pathways of the Hydroxyl Group

The hydroxyl group of 3-hydroxyquinoline (B51751) derivatives can be oxidized to form quinoline-diones. The specific outcome of the oxidation is dependent on the oxidizing agent and reaction conditions. mdpi.comstudyraid.com For instance, the oxidation of 1,3-dihydroxynaphthalene to lawsone (2-hydroxy-1,4-naphthoquinone) can be achieved using [bis(trifluoroacetoxy)iodo]benzene (B57053) in a mixture of acetonitrile (B52724) and water. mdpi.com Similarly, α-tetralones can be oxidized to hydroxynaphthoquinones using oxygen and potassium t-butoxide in dimethyl sulfoxide. mdpi.com While specific studies on the direct oxidation of 3-hydroxyquinoline-6-carbonitrile are not extensively detailed in the provided results, the general reactivity of hydroxyquinolines suggests that it would likely be susceptible to oxidation to form the corresponding quinone derivatives under appropriate conditions. mdpi.comstudyraid.com

Reactions Involving the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional group that can participate in a range of reactions, including nucleophilic additions, hydrolysis, and cycloadditions. acs.org

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.orgchemistrysteps.com A significant reaction of this type is the formation of tetrazoles. chemrestech.com The [3+2] cycloaddition of an azide, such as sodium azide, to an organonitrile is a common method for synthesizing 5-substituted 1H-tetrazoles. wikipedia.orgacs.orgnih.gov This reaction can be catalyzed by various reagents, including cobalt(II) complexes. acs.org The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, which can be advantageous in medicinal chemistry. chemrestech.com

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under acidic or basic conditions. libretexts.orglibretexts.org The hydrolysis proceeds through an amide intermediate. chemistrysteps.comchemistrysteps.com To stop the reaction at the amide stage, milder conditions are typically required. chemistrysteps.comcommonorganicchemistry.com For instance, using tert-butanol (B103910) as a solvent has been reported to favor the formation of the amide. chemistrysteps.com Complete hydrolysis to the carboxylic acid is achieved under more vigorous conditions, such as heating with a dilute acid or base. libretexts.orggoogle.comchemguide.co.ukbyjus.com

Table 1: Conditions for Nitrile Hydrolysis

| Product | Reagents and Conditions | Reference(s) |

| Amide | Alkaline solution of hydrogen peroxide (e.g., NaOH in aq. EtOH with UHP) | commonorganicchemistry.com |

| Amide | Milder conditions, e.g., HCl at 40°C; tert-butanol as solvent | chemistrysteps.com |

| Carboxylic Acid | Heating under reflux with dilute acid (e.g., HCl) | chemguide.co.uk |

| Carboxylic Acid | Heating with aqueous acid or base | libretexts.orggoogle.com |

This table provides a general overview of conditions and is not exhaustive.

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. nih.gov A notable example is the [3+2] cycloaddition with 1,3-dipoles, such as nitrile oxides, to form five-membered heterocyclic rings like isoxazoles. nih.govuchicago.eduacs.orgyoutube.comyoutube.com Nitrile oxides can be generated in situ from oximes. nih.gov The reaction of a nitrile with pyridine (B92270), quinoline, or isoquinoline (B145761) can also lead to the formation of cyanoindolizine skeletons through a formal [3+2] cycloaddition. rsc.org

Heterocyclization Reactions with this compound as a Building Block

The presence of both a hydroxyl and a nitrile group in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems.

The reaction of 3-hydroxyquinoline derivatives with suitable reagents can lead to the formation of fused ring systems. For example, the reaction of 8-hydroxyquinoline (B1678124) with various reagents can yield pyrano[3,2-h]quinolines. nih.govresearchgate.netmdpi.com Specifically, 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives have been synthesized from 8-hydroxyquinoline. researchgate.net The synthesis of pyrano[3,2-c]quinoline derivatives has also been reported. researchgate.netnih.govumsha.ac.ir The neighboring hydroxyl and nitrile functionalities can be utilized to construct a wide array of heterocyclic compounds. researchgate.net For instance, treatment of a compound with adjacent hydroxyl and nitrile groups with chloroacetone (B47974) can lead to the formation of a furo[3,2-c]chromene derivative through nucleophilic attack of the hydroxyl group followed by cycloaddition onto the nitrile. researchgate.net While the direct synthesis of thiazolopyrimidines from this compound is not explicitly detailed in the provided search results, the general reactivity pattern of related quinoline derivatives suggests this as a potential synthetic pathway. researchgate.netresearchgate.net

Table 2: Examples of Fused Polycyclic Systems from Quinoline Derivatives

| Starting Material | Reagent(s) | Fused System | Reference(s) |

| 8-Hydroxyquinoline, Aryl Aldehyde, Malononitrile | - | Pyrano[3,2-h]quinoline | mdpi.com |

| 8-Hydroxyquinoline, α-Cyanocinnamonitriles | - | Pyrano[3,2-h]quinoline | researchgate.net |

| 3-Acetyl-1-methyl-4-hydroxyquinolin-2(1H)-one | Vilsmeier-Haack formylation | Pyrano[3,2-c]quinoline | researchgate.net |

| 4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | Cyanoacetamide | Pyridine fused to quinoline | nih.gov |

This table illustrates the formation of fused systems from various quinoline precursors.

Information regarding "this compound" is not available in the searched sources.

Following a comprehensive search for scientific literature and data, no specific information was found concerning the derivatization strategies for structure-activity relationship (SAR) studies of the chemical compound This compound .

Therefore, the content for the section "Reactivity and Transformation of this compound" and its subsection "3.5. Derivatization Strategies for Structure-Activity Relationship (SAR) Studies" cannot be provided at this time due to the absence of specific research on this compound in the public domain.

Spectroscopic Data for this compound Not Publicly Available

Following an extensive search for scientific literature and spectral data, it has been determined that a complete experimental dataset for the spectroscopic characterization of this compound is not available in the public domain. Comprehensive research did not yield specific Fourier Transform Infrared (FT-IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), or two-dimensional NMR spectra for this particular chemical compound.

While spectral data for related compounds, such as 3-hydroxyquinoline and other quinoline derivatives, are accessible, this information is not sufficient to construct a scientifically accurate and detailed analysis strictly focused on this compound as requested. The creation of data tables and a thorough elucidation of its spectroscopic properties would require direct experimental findings from a primary research source that has synthesized and characterized this specific molecule.

Without access to such a primary source, generating an article that adheres to the user's strict outline and focus is not possible. Any attempt to do so would rely on speculation and extrapolation from related but distinct chemical structures, which would not meet the required standards of scientific accuracy for the specified compound. Therefore, the requested article focusing solely on the spectroscopic characterization of this compound cannot be provided at this time.

Spectroscopic Characterization and Elucidation of 3 Hydroxyquinoline 6 Carbonitrile

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. researchgate.net The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are parts of a molecule that absorb light. researchgate.net

In the case of 3-Hydroxyquinoline-6-carbonitrile, the quinoline (B57606) ring system, with its extended network of conjugated π-bonds, acts as a potent chromophore. The absorption of UV radiation by this molecule primarily involves π → π* and n → π* transitions. scielo.br The π → π* transitions, which are generally of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are typically of lower intensity, involve the promotion of an electron from a non-bonding (n) orbital, such as those on the nitrogen and oxygen atoms, to a π* antibonding orbital.

The UV-Vis spectrum of quinoline derivatives is influenced by the nature and position of substituents on the ring system. The presence of a hydroxyl (-OH) group at the 3-position and a nitrile (-CN) group at the 6-position in this compound is expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted quinoline. Hydroxyl groups, acting as auxochromes, can cause a bathochromic shift (a shift to longer wavelengths) due to the donation of a lone pair of electrons to the aromatic system, which extends the conjugation. Conversely, the electron-withdrawing nature of the nitrile group can also influence the electronic distribution and, consequently, the absorption spectrum.

Interactive Data Table: Typical UV-Vis Absorption Data for Substituted Quinolines

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| Quinoline | Ethanol | 226, 276, 313 | 37000, 3600, 2800 | π → π |

| 8-Hydroxyquinoline (B1678124) | Ethanol | 250, 308 | - | π → π, n → π |

| 4,6,8-triarylquinoline-3-carbaldehydes | Chloroform | ~286-295 | High | π → π |

Note: The data in this table is illustrative and based on general knowledge of substituted quinolines. The exact values for this compound may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₀H₆N₂O, which corresponds to a monoisotopic mass of approximately 170.05 Da. uni.lu In mass spectrometry, this would be observed as the molecular ion peak (M⁺) or, more commonly, the protonated molecule [M+H]⁺ in techniques like electrospray ionization (ESI).

The fragmentation of the this compound molecular ion is expected to proceed through pathways characteristic of quinoline derivatives. The stability of the quinoline ring system means that initial fragmentation often involves the loss of substituents or small neutral molecules.

A plausible fragmentation pathway for this compound would involve the initial loss of a molecule of hydrogen cyanide (HCN) from the quinoline ring, a common fragmentation for nitrogen-containing aromatic heterocycles. rsc.org Another likely fragmentation is the loss of carbon monoxide (CO) from the hydroxyl group, which is characteristic of phenolic compounds. The nitrile group can also be a site of fragmentation.

While a detailed experimental mass spectrum for this compound is not available in the reviewed literature, predicted mass spectrometry data provides valuable insights into the expected ions that may be observed.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 171.05530 |

| [M+Na]⁺ | 193.03724 |

| [M-H]⁻ | 169.04074 |

| [M+NH₄]⁺ | 188.08184 |

| [M+K]⁺ | 209.01118 |

| [M]⁺ | 170.04747 |

Source: PubChemLite. uni.lu These values are predicted and may differ slightly from experimental results.

The analysis of these fragments, in conjunction with high-resolution mass spectrometry to determine their elemental composition, would be crucial for the definitive structural elucidation and confirmation of this compound.

Computational and Theoretical Studies of 3 Hydroxyquinoline 6 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular properties and reactivity of organic compounds. These methods provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly employed level of theory for such calculations on quinoline (B57606) derivatives, providing a good balance between accuracy and computational cost. The process involves iterative calculations to adjust bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The resulting optimized geometry is crucial for accurately predicting other molecular properties. Beyond geometry, DFT calculations also provide detailed information about the electronic structure, including the distribution of electron density and the energies of molecular orbitals.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states. These calculated transition energies correspond to the absorption wavelengths observed in an ultraviolet-visible (UV-Vis) spectrum. For quinoline derivatives, TD-DFT calculations, often performed at the B3LYP/6-31G'(d,p) level, can predict the absorption spectra. This allows for a theoretical understanding of the molecule's color and its potential applications in areas like dyes and optical sensors.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to study the delocalization of electron density within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. The interactions between filled (donor) and empty (acceptor) orbitals reveal the extent of electron delocalization, which is a key factor in molecular stability. For instance, in quinoline derivatives, NBO analysis can quantify the stabilizing effects of π-π* interactions within the aromatic rings. The energy associated with these donor-acceptor interactions provides a quantitative measure of the delocalization energy.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which provide further insights into the molecule's reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data for a Quinoline Derivative

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -2.25 |

| HOMO-LUMO Gap (ΔE) | 4.00 |

Note: This data is for illustrative purposes and does not represent 3-Hydroxyquinoline-6-carbonitrile.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values, with red typically representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack). For a molecule like this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms and the nitrile group, while the hydrogen atoms would exhibit positive potential.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials have applications in technologies such as optical switching and frequency conversion. Computational methods can be used to predict the NLO properties of molecules. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. DFT calculations can be employed to compute this property. Molecules with large β values are considered promising candidates for NLO applications. For quinoline derivatives, the presence of electron-donating and electron-accepting groups can enhance the NLO response.

Theoretical Spectroscopic Parameter Prediction (IR, NMR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of quinoline derivatives with high accuracy. nih.goveurjchem.com These theoretical calculations are invaluable for interpreting experimental spectra and understanding the relationship between molecular structure and spectroscopic response.

For this compound, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), can be used to determine the optimized molecular geometry in its ground state. nih.gov From this optimized structure, a variety of spectroscopic parameters can be calculated:

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies. These calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. nih.gov A detailed interpretation of the vibrational modes can be achieved through Total Energy Distribution (TED) analysis, which assigns each calculated frequency to specific bond stretches, bends, and torsions within the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govnih.gov These calculations provide theoretical chemical shifts that correlate well with experimental data, aiding in the assignment of signals in complex spectra and confirming the molecular structure.

UV-Vis Spectroscopy: The electronic absorption properties are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental UV-Vis spectrum. Analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the transitions (e.g., π→π* or n→π*). nih.goveurjchem.com

Table 1: Representative Theoretical Spectroscopic Data Prediction for this compound Note: This table contains representative data based on typical computational results for similar compounds and does not represent experimentally verified values for this specific molecule.

| Parameter | Computational Method | Predicted Value | Spectroscopic Relevance |

|---|---|---|---|

| O-H Stretch | DFT B3LYP/6-311++G(d,p) | ~3400-3600 cm⁻¹ (scaled) | IR: Indicates presence of hydroxyl group |

| C≡N Stretch | DFT B3LYP/6-311++G(d,p) | ~2230 cm⁻¹ (scaled) | IR: Confirms presence of nitrile group |

| Aromatic C-H Stretch | DFT B3LYP/6-311++G(d,p) | ~3000-3100 cm⁻¹ (scaled) | IR: Characteristic of the quinoline ring |

| ¹³C Chemical Shift (C-OH) | GIAO-DFT | ~155 ppm | NMR: Position of the carbon bonded to the hydroxyl |

| ¹H Chemical Shift (H-O) | GIAO-DFT | ~9-10 ppm | NMR: Chemical environment of the hydroxyl proton |

Thermodynamic and Stability Studies

Theoretical calculations are crucial for understanding the thermodynamics and relative stabilities of different isomers, tautomers, and conformers of this compound.

High-level ab initio methods, such as the Complete Basis Set (CBS-QB3) method, are employed to determine accurate gas-phase enthalpies of formation (Δ_f_H°) for molecules. chemrxiv.org These calculations allow for a direct comparison of the thermodynamic stabilities of various hydroxyquinoline isomers. The isomerization energy for the conversion of one isomer to another can be derived directly from the difference in their calculated enthalpies of formation. chemrxiv.org For instance, the stability of this compound could be compared to other isomers like 8-Hydroxyquinoline-2-carbonitrile to understand the thermodynamic landscape of this class of compounds.

This compound can exist in a tautomeric equilibrium between its enol (hydroxy) form and its keto (quinolone) form. This phenomenon, known as hydroxy-keto tautomerism, is a critical aspect of its chemistry.

Enol Tautomer: this compound

Keto Tautomer: 6-Cyano-1H-quinolin-3(4H)-one

Computational studies using DFT can model these tautomers and calculate their relative energies (ΔE) and relative Gibbs free energies (ΔG) to predict which form is more stable under specific conditions. nih.gov For related hydroxyquinoline systems, the enol form is often found to be more stable in the gas phase and in non-polar solvents, but the equilibrium can be shifted toward the more polar keto tautomer in different environments. nih.govbeilstein-journals.org

Conformational analysis involves identifying all possible spatial arrangements (conformers) of a molecule and determining their relative stabilities. For this compound, this analysis would focus on the rotation around the C-O bond of the hydroxyl group and any potential non-planarity of the ring system. Theoretical studies map the potential energy surface of the molecule by systematically changing key dihedral angles. researchgate.netresearchgate.net These calculations identify the energy minima, which correspond to stable conformers, and the energy barriers that separate them. chemrxiv.org For many quinoline derivatives, multiple stable conformers that are very close in energy can exist. researchgate.net

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects using implicit solvation models, such as the Polarizable Continuum Model (PCM), or by including explicit solvent molecules. eurjchem.comnih.gov

Studies on similar hydroxyquinoline systems show that increasing solvent polarity tends to stabilize the more polar keto tautomer over the enol form. nih.govbeilstein-journals.org For example, in a non-polar solvent like toluene, the enol form might be dominant, while in polar aprotic solvents like acetonitrile (B52724) or DMSO, the population of the keto tautomer is expected to increase significantly. beilstein-journals.org This is due to the favorable dipole-dipole interactions between the polar solvent and the more polar tautomer. nih.gov

Table 2: Predicted Solvent Effects on Tautomeric Equilibrium Note: This table illustrates the expected trend for this compound based on studies of analogous compounds.

| Solvent | Dielectric Constant (ε) | Predicted Dominant Tautomer | Reason |

|---|---|---|---|

| Gas Phase | 1 | Enol (Hydroxy) | Intrinsic stability without external interactions |

| Toluene | 2.4 | Enol (Hydroxy) | Low polarity provides minimal stabilization for the keto form |

| Chloroform | 4.8 | Enol (Hydroxy), increased Keto | Moderate polarity and H-bond donation can stabilize the keto form |

| Acetonitrile | 37.5 | Mixture of Enol and Keto | High polarity stabilizes the more polar keto tautomer |

Molecular Dynamics (MD) Simulations

For this compound, an MD simulation could be used to:

Explore its conformational landscape in a solvent environment, observing transitions between different low-energy conformers.

Simulate its interaction and binding stability within the active site of a target protein, providing insights for drug design. nih.gov Key metrics such as the root-mean-square deviation (RMSD) are used to assess the stability of the molecule's conformation during the simulation. nih.gov

Understand the dynamics of tautomerization by observing proton transfer events, often requiring advanced simulation techniques like reactive force fields (ReaxFF) or ab initio MD. psu.edu

While specific MD simulation studies focused solely on this compound are not prominently available in the literature, the methodology is well-established and routinely applied to similar heterocyclic compounds to investigate their dynamic properties. psu.edunih.gov

Conformational Flexibility and Dynamic Behavior

The flexibility of the this compound molecule is largely centered around the rotational freedom of the hydroxyl group. While the quinoline core is a rigid aromatic system, the orientation of the hydroxyl proton can vary. Computational studies on similar quinoline derivatives often employ methods like DFT with basis sets such as B3LYP/6-31G(d,p) to optimize the geometry and identify the most stable conformers. nih.gov For this compound, the two primary conformations would be the syn and anti rotamers, defined by the dihedral angle of the H-O-C-C bond.

The energy barrier for rotation between these conformers can be calculated to understand the molecule's dynamic behavior at different temperatures. Lower energy barriers suggest greater flexibility. The quinoline-2(1H)-one tautomer is also a theoretical possibility that can be explored through computational means. nih.gov

| Conformer | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Syn | ~0° | Baseline | DFT (e.g., B3LYP/6-31G(d,p)) |

| Anti | ~180° | Slightly higher |

Interaction with Solvent Systems

The interaction of this compound with different solvent systems can be modeled to predict its solubility and stability in various environments. Solvatochromic studies on similar hydroxyquinoline derivatives have been performed using both experimental and computational approaches to understand how solvent polarity affects their photophysical properties. biosynth.com

Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, are often used in conjunction with DFT calculations to estimate the free energy of solvation. researchgate.net These models treat the solvent as a continuous medium with specific dielectric properties. The calculations can predict whether the molecule will be more stable in polar or non-polar solvents. For instance, the presence of the hydroxyl and nitrile groups suggests that this compound would engage in hydrogen bonding with protic solvents like water and ethanol, influencing its solubility and electronic properties.

| Solvent | Dielectric Constant | Predicted Solvation Free Energy (kcal/mol) | Computational Model |

|---|---|---|---|

| Water | 78.4 | - | DFT/PCM or SMD |

| Ethanol | 24.5 | - | |

| Chloroform | 4.8 | - |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are powerful tools for predicting the biological activities of novel compounds based on their chemical structure. These approaches are particularly valuable in drug discovery for identifying promising lead candidates.

Predictive Modeling for Biological Activities

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. researchgate.net For quinoline-3-carbonitrile derivatives, QSAR studies have been conducted to predict their potential as kinase inhibitors. researchgate.net A typical QSAR study involves:

Data Set Preparation: A series of analogous compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, topological) are calculated for each compound.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound, a QSAR model developed for a library of similar quinoline derivatives could be used to predict its biological activity against a specific target. The model might suggest that the presence of the hydroxyl and nitrile groups at positions 3 and 6, respectively, contributes either positively or negatively to the predicted activity.

Molecular Descriptors and Predictive Pharmacophore Generation

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape) descriptors. researchgate.net For this compound, some key descriptors would include:

| Descriptor Type | Descriptor Name | Predicted Value |

|---|---|---|

| 1D | Molecular Weight | 170.17 g/mol epa.gov |

| 2D | Topological Polar Surface Area (TPSA) | - |

| LogP | - | |

| 3D | Molecular Volume | - |

Note: Specific values for TPSA, LogP, and Molecular Volume would be calculated using specialized software.

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov Pharmacophore models can be generated based on a set of active ligands (ligand-based) or the structure of the biological target (structure-based). nih.govnih.gov For this compound, a pharmacophore model could be developed based on its potential to act as a kinase inhibitor. Such a model for related quinoline-3-carbonitrile derivatives has identified key features like hydrogen bond donors, hydrogen bond acceptors, and aromatic rings as crucial for activity. researchgate.net The 3-hydroxyl group can act as a hydrogen bond donor and acceptor, while the quinoline ring provides an aromatic feature. The nitrile group can also act as a hydrogen bond acceptor. These features would be mapped in 3D space to create a pharmacophore query that can be used to screen databases for other potentially active compounds.

Mechanistic Insights into Biological Interactions of 3 Hydroxyquinoline 6 Carbonitrile and Its Derivatives

Molecular Target Identification and Ligand-Target Interactions

Enzyme Inhibition Mechanisms (e.g., DNA Gyrase, Topoisomerase IV, HIV Integrase)

There is a significant body of research on quinoline (B57606) derivatives as inhibitors of crucial enzymes such as DNA gyrase, topoisomerase IV, and HIV integrase. These enzymes are vital for bacterial replication and viral integration, making them attractive targets for antimicrobial and antiviral drug development. The general mechanism for many quinoline-based inhibitors involves interference with the enzyme's active site, often through the chelation of metal ions essential for catalytic activity or through interactions that stabilize the enzyme-DNA complex, preventing processes like DNA re-ligation.

Protein Binding Studies and Interaction Mechanisms

The interaction of small molecules with proteins is fundamental to their pharmacokinetic and pharmacodynamic properties. Human serum albumin (HSA) is a key plasma protein known to bind a wide variety of compounds, including hydroxyquinoline derivatives. Studies on the binding of hydroxyquinoline probes to HSA have utilized techniques like FRET spectroscopy and molecular modeling to elucidate binding locations and affinities. These interactions are often governed by hydrophobic forces, hydrogen bonding, and the conformational flexibility of both the ligand and the protein.

Specific protein binding studies for 3-Hydroxyquinoline-6-carbonitrile are not extensively documented. While it is plausible that this compound would interact with plasma proteins like HSA, detailed experimental data on its binding constants, specific binding sites, and the thermodynamic forces driving the interaction are not available.

DNA/RNA Interaction Mechanisms (e.g., DNA Intercalation)

The planar aromatic structure of the quinoline ring is a common feature in molecules that can interact with DNA, often through intercalation. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to structural distortions and interfere with DNA replication and transcription. Studies on related β-carboline derivatives, which share structural similarities with quinolines, have demonstrated their ability to intercalate into DNA.

Specific research on the interaction of This compound with DNA or RNA is not found in the available literature. Therefore, it is not possible to definitively state whether it acts as a DNA intercalator or interacts with nucleic acids through other mechanisms like groove binding. The presence of both a hydroxyl and a nitrile group could influence its electronic properties and potential interactions with the phosphate (B84403) backbone or base pairs of nucleic acids.

Metal Ion Chelation Properties and Their Biological Implications

The 8-hydroxyquinoline (B1678124) scaffold is a well-known and potent metal chelator, capable of binding various divalent and trivalent metal ions. This chelating ability is central to many of the biological activities attributed to its derivatives.

Mechanisms of Disrupting Microbial Metal Homeostasis

The maintenance of metal ion homeostasis is critical for the survival of microorganisms. Metal ions like zinc and copper are essential cofactors for many enzymes but can be toxic at high concentrations. Compounds that can disrupt this delicate balance, often through chelation and transport of metal ions across cell membranes, can exhibit potent antimicrobial activity. For instance, the hydroxyquinoline analogue PBT2 acts as a zinc ionophore, leading to toxic intracellular zinc concentrations in bacteria.

While This compound possesses a hydroxyquinoline core, which suggests potential metal-chelating properties, specific studies on its ability to disrupt microbial metal homeostasis are not available. The position of the hydroxyl group at the 3-position, as opposed to the more commonly studied 8-position, would significantly alter its chelating geometry and affinity for different metal ions.

Role in Oxidative Stress Modulation (e.g., Reactive Oxygen Species Formation)

The chelation of redox-active metal ions like iron and copper can influence the generation of reactive oxygen species (ROS) and modulate oxidative stress. Some quinoline derivatives have shown antioxidant properties by scavenging free radicals or by chelating metal ions that catalyze the formation of ROS. Conversely, certain metal-chelator complexes can also promote ROS formation under specific conditions.

There is no direct evidence from the scientific literature to describe the specific role of This compound in the modulation of oxidative stress. Its potential to act as either an antioxidant or a pro-oxidant would depend on its specific metal chelation properties and the redox potential of the resulting metal complexes, which have not been experimentally determined for this compound.

Cellular Pathway Modulation

The quinoline scaffold, particularly when functionalized with hydroxyl and cyano groups, serves as a template for compounds that can interact with and modulate critical cellular signaling pathways. These interactions are central to their observed biological effects, especially in the context of cancer cell biology.

Induction of Apoptosis in Cellular Systems (e.g., Cancer Cells)

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. mostwiedzy.pl Several derivatives of the quinoline core structure have been shown to be potent inducers of apoptosis in various cancer cell lines.

Research into novel quinoline compounds has demonstrated their ability to arrest the proliferation of cancer cells primarily by triggering apoptosis. mdpi.com For instance, in studies using the U937 leukemia cell line, treatment with specific quinoline derivatives led to a significant increase in the sub-G1 cell population, a characteristic feature of apoptotic cells. mdpi.com This was further substantiated by the observed activation of caspase-3, a key executioner enzyme in the apoptotic cascade, and positive staining with Annexin V-FITC, which identifies cells in the early stages of apoptosis. mdpi.com In one study, treatment of U937 cells with quinoline derivatives (compounds 2a–c) at a 1 µM concentration for 24 hours resulted in 16% to 23% induction of active caspase-3 and 32% to 45% of cells staining positive for Annexin V. mdpi.com

The mechanism of apoptosis induction can be intricate, involving both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. mostwiedzy.pl The BCL2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., BCL2) members, plays a pivotal role in the mitochondrial pathway. nih.gov Studies on related compounds have shown that they can upregulate the expression of pro-apoptotic genes like BAK and caspases 3, 6, and 9, while simultaneously downregulating anti-apoptotic genes such as BCL-2. mdpi.com For example, a quinolone-3-carboxamide derivative, noted as a potent VEGFR-2 inhibitor, significantly increased both early and late-stage apoptotic populations in HepG2 liver cancer cells. nih.gov This highlights a common mechanistic theme among quinoline-based compounds: the disruption of the delicate balance between pro- and anti-apoptotic signals within cancer cells, ultimately forcing them toward self-destruction.

Table 1: Apoptotic Activity of Quinoline Derivatives in U937 Cells

Interference with DNA Replication, Transcription, and Protein Synthesis

Beyond inducing apoptosis, certain quinoline derivatives interfere with fundamental processes of genetic information flow. A significant mechanism identified is the inhibition of DNA methyltransferases (DNMTs), enzymes that play a critical role in epigenetic regulation by adding methyl groups to DNA. mdpi.com Aberrant DNA methylation is a common feature in cancer, often leading to the silencing of tumor suppressor genes.

Specific 3-hydroxyquinoline (B51751) derivatives have been identified as inhibitors of human DNMT3A. mdpi.com This inhibition translates into functional cellular activity, as demonstrated by the demethylation of the promoter region of the UCHL1 gene in HCT116 colon cancer cells. mdpi.com Treatment with these compounds led to a robust re-expression of a reporter gene under the control of the methylated promoter, confirming their ability to reverse epigenetic silencing. mdpi.com This mechanism represents a targeted interference with the transcriptional machinery of cancer cells.

Furthermore, the broader family of quinoline-based compounds includes potent inhibitors of protein kinases, which are crucial for protein synthesis and cell signaling. For example, 4-(arylamino)quinoline-3-carbonitrile derivatives act as irreversible inhibitors of human epidermal growth factor receptor (HER-2) and epidermal growth factor receptor (EGFR) kinases. nih.gov These receptors are often overexpressed in cancer and drive cell proliferation. By covalently binding to the kinase domain, these inhibitors block the signaling pathways that lead to protein synthesis and cell growth. nih.gov Therapeutic strategies using 8-hydroxyquinolines have also targeted iron-containing enzymes like ribonucleotide reductase, which is essential for DNA synthesis. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-Activity Relationship (SAR) studies are crucial for deciphering how the molecular architecture of a compound dictates its biological activity. For quinoline derivatives, SAR analyses have provided a roadmap for optimizing potency and understanding the mechanistic basis of their actions. nih.govnih.gov

Influence of Substituent Effects on Bioactivity

The biological activity of the quinoline scaffold is highly tunable through the strategic placement of various substituents.

In the case of 4-(arylamino)quinoline-3-carbonitriles designed as HER-2 inhibitors, SAR studies have revealed several key principles. nih.gov

Lipophilicity at the 4-Anilino Ring: Attaching a large, lipophilic group at the para-position of the 4-anilino substituent significantly improves the potency for inhibiting HER-2 kinase. nih.gov

The Michael Acceptor Group: The presence of a reactive group, such as a crotonamide (B15916) moiety at the 6-position, is essential for irreversible inhibition. The activity is further enhanced by incorporating a basic dialkylamino group at the terminus of this Michael acceptor. This basic group is believed to improve water solubility and facilitate the covalent bond formation through intramolecular catalysis. nih.gov

Substitution on the Quinoline Core: Modifications at the 5- and 7-positions of the quinoline ring also impact activity. For example, in the context of 8-hydroxyquinoline-derived Mannich bases, halogen substitutions at the R5 position, in combination with different amine bases at R7, strongly influence cytotoxicity against multidrug-resistant cancer cells. nih.gov

Studies on DNMT-inhibiting quinolines also highlight substituent effects. A comparison of different series of compounds showed that seemingly minor structural changes could lead to significant differences in cellular efficacy, which may be related to factors like solubility or off-target effects. mdpi.com

Table 2: SAR Insights for 4-(Arylamino)quinoline-3-carbonitrile HER-2 Inhibitors

Correlation between Molecular Features and Mechanistic Outcomes

SAR data allows for a direct correlation between specific molecular features and the resulting biological mechanisms.

For the irreversible HER-2 inhibitors, the combination of a quinoline-3-carbonitrile core for initial binding and a precisely positioned Michael acceptor at the 6-position is mechanistically critical. nih.gov Molecular modeling confirms that this arrangement allows the compound to first dock into the ATP-binding site of the kinase and then position the reactive acrylamide (B121943) group in close proximity to a key cysteine residue (Cys-805 in HER-2), enabling the formation of a permanent covalent bond. nih.gov The terminal basic amine on the acceptor side-chain acts as an intramolecular catalytic base, deprotonating the cysteine thiol to facilitate this Michael addition reaction. This structural design directly leads to the mechanistic outcome of irreversible enzyme inhibition. nih.gov

In the case of DNMT inhibitors, the 3-hydroxyquinoline moiety appears to be a key pharmacophore for interacting with the enzyme's active site. mdpi.com Similarly, for a series of Pim-1 kinase inhibitors, the 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as the crucial pharmacophore, with modeling suggesting interactions with key amino acid residues like Asp186 and Lys67 within the ATP-binding pocket. nih.gov The ability of the hydroxyl group and the quinoline nitrogen to chelate metal ions is also a recurring molecular feature that can be critical for inhibiting metalloenzymes involved in cellular processes. nih.gov The protonation state and metal chelation capabilities, influenced by substituents, are important factors that modulate the anticancer activity of these compounds. nih.gov This demonstrates a clear link between the inherent physicochemical properties endowed by specific functional groups and the ultimate mechanistic interference with cellular targets.

Applications of 3 Hydroxyquinoline 6 Carbonitrile in Materials Science and Analytical Chemistry

Integration into Polymeric Materials

While research specifically detailing the integration of 3-Hydroxyquinoline-6-carbonitrile into polymeric structures is limited, the broader class of hydroxyquinoline (HQ) derivatives has been extensively studied for creating functional polymers. The presence of reactive sites—the hydroxyl group and the aromatic quinoline (B57606) ring system—allows for incorporation into polymer backbones through various synthesis techniques.

The synthesis of polymers containing quinoline moieties can be achieved through several methods. One common approach is coordination polymerization, where bifunctional HQ-based ligands react with divalent metal ions (such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II)) to form coordination polymers. researchgate.net In this method, a ligand, such as one derived from 5-formyl-8-hydroxyquinoline, is dissolved in a solvent like dimethylformamide (DMF), and a metal acetate (B1210297) salt is added, leading to the precipitation of the polymer. researchgate.net The resulting polymers are often insoluble powders. researchgate.net

Another method is oxidative polymerization. For instance, the oxidative polymerization of 5-hydroxyquinoline (B119867) in an aqueous alkaline medium can produce a C-3 and C-6 linked homopolymer. nih.gov Polyquinolines can also be prepared via an AA/BB-type aza-Diels–Alder polymerization reaction, which is noted for its use of commercially available starting materials to produce high yields. bldpharm.com Furthermore, ion-imprinted polymers (IIPs) can be synthesized using functional monomers in a process that creates cavities with high selectivity for specific ions. researchgate.net These methods highlight the versatility of the quinoline scaffold in creating diverse polymeric materials.

Polymers incorporating hydroxyquinoline structures are known for their notable thermal and electrical properties. bldpharm.com Poly(ether imide)s containing nitrile groups, for example, exhibit high thermal stability with initial decomposition temperatures ranging from 400–520°C. researchgate.net Similarly, coordination polymers synthesized from bis(8-hydroxy-quinoline)-Schiff base ligands demonstrate that the choice of metal ion coordinated in the polymer backbone is a crucial factor in determining the material's thermal stability. researchgate.net

Studies on the thermal decomposition of poly(5-hydroxyquinoline) have shown that the degradation occurs in two distinct stages across a wide temperature range, indicating a complex decomposition mechanism and underlying thermal resilience. jmaterenvironsci.com

Regarding electrical properties, polymers are typically insulators, but incorporating specific structures or fillers can enhance conductivity. researchgate.net For example, iodine-doping of poly(5-hydroxyquinoline) has been shown to increase its electrical conductivity by nearly 100,000 times compared to the undoped polymer. nih.gov In other polymer systems, such as biocomposites based on poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), the addition of carbon nanomaterials like multi-walled carbon nanotubes (MWCNTs) or graphene nanoplatelets (GNPs) can significantly improve electrical conductivity. chemsrc.com Nanocomposites with MWCNTs have shown conductivity values around 1.2 × 10⁻⁵ S cm⁻¹, which can be tailored by the functionalization of the nanotubes. chemsrc.com These findings suggest that polymers derived from this compound could potentially be engineered for high thermal stability and tunable electrical conductivity.

Corrosion Inhibition Studies

Quinoline derivatives, particularly those containing hydroxyl and nitrile functional groups, are recognized as effective corrosion inhibitors for various metals and alloys in aggressive acidic environments. jmaterenvironsci.comnajah.edu Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.

The primary mechanism of corrosion inhibition by hydroxyquinoline derivatives is their adsorption onto the metal surface. researchgate.netresearchgate.net This adsorption can occur through several interactions: the π-electrons of the aromatic quinoline ring, the lone pair electrons on the nitrogen and oxygen heteroatoms, and the functional groups attached to the ring. najah.edu These features allow the inhibitor molecules to form a stable, protective film that isolates the metal from the corrosive medium. mdpi.com

The adsorption process is influenced by the electronic structure of the inhibitor and the charge of the metal surface. researchgate.net In acidic solutions, the metal surface is typically positively charged, and it is believed that anions from the acid (like Cl⁻) first adsorb onto the surface. researchgate.net The quinoline molecules, which can be protonated in the acidic medium, then adsorb through electrostatic interactions with the anion-covered surface. researchgate.net This forms a barrier that prevents both the dissolution of the metal (anodic reaction) and the hydrogen evolution reaction (cathodic reaction), classifying these compounds as mixed-type inhibitors. jmaterenvironsci.comresearchgate.net The adsorption of these inhibitors generally follows the Langmuir adsorption isotherm, which describes the formation of a monolayer on the metal surface. najah.eduresearchgate.net

The effectiveness of hydroxyquinoline-based corrosion inhibitors is evaluated using a combination of electrochemical and surface analysis techniques.

Electrochemical Techniques:

Potentiodynamic Polarization (PDP): This method measures the current density as a function of applied potential. For quinoline derivatives, PDP studies consistently show a reduction in both anodic and cathodic currents, confirming their role as mixed-type inhibitors. researchgate.netresearchgate.netnajah.edu The inhibition efficiency can be calculated from the corrosion current densities measured in the absence and presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique used to study the properties of the inhibitor film. najah.edu In the presence of effective inhibitors, Nyquist plots typically show an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (Rct). najah.eduias.ac.in This indicates the formation of a protective layer that hinders the charge transfer process at the metal-solution interface. ias.ac.in The double-layer capacitance (Cdl) often decreases, suggesting an increase in the thickness of the protective film as inhibitor molecules displace water molecules at the surface. ias.ac.in

Surface Characterization:

Scanning Electron Microscopy (SEM): SEM imaging provides direct visual evidence of the inhibitor's effectiveness. In the absence of an inhibitor, the metal surface appears rough and damaged due to corrosion. In the presence of a quinoline-based inhibitor, the surface remains much smoother, confirming the formation of a protective film that prevents surface degradation. najah.eduresearchgate.net

The table below presents research findings on the inhibition efficiency of various quinoline derivatives, which are structurally related to this compound.

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration (M) | Reference |

| 2-amino-4-phenyl-2H-pyrano[3,2-h]quinolin-3-carbonitrile | Mild Steel | 1 M HCl | 92 | 10⁻³ | researchgate.net |

| (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate | Mild Steel | 1 M HCl | 96 | 10⁻³ | najah.edu |

| 1,4-bis-((8-hydroxyquinolin-5-yl)-methyl)-6-methylquinoxalin-2,3-(1H,4H)-dione | Mild Steel | 1 M HCl | 94.6 | 10⁻³ | jmaterenvironsci.com |

| 5-(azidomethyl)quinolin-8-ol | Mild Steel | 1 M HCl | 90 | 5x10⁻³ | najah.edu |

Chemical Sensor Development

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a well-established platform for the development of fluorescent chemical sensors, particularly for the detection of metal ions. najah.edu The ability of the nitrogen atom in the quinoline ring and the adjacent hydroxyl group to act as a bidentate chelating agent is central to this application. najah.edu When the 8-HQ moiety binds to a metal ion, its photophysical properties, such as fluorescence intensity and wavelength, can be significantly altered. researchgate.net This change provides a detectable signal for the presence of the target ion.

Derivatives of 8-HQ have been successfully employed as selective and sensitive fluorescent sensors for a variety of metal ions, including Zn²⁺, Mg²⁺, and others. najah.eduresearchgate.net For example, a sensor based on an 8-hydroxyquinoline derivative demonstrated a 13-fold increase in fluorescence quantum yield upon binding with Zn²⁺ ions. ias.ac.in Another study reported on diaza-18-crown-6 hydroxyquinoline derivatives that bind Mg²⁺ with high affinity and show a strong increase in fluorescence upon binding, with minimal interference from other common cations like Ca²⁺. researchgate.net

The sensing mechanism often involves processes like excited-state intramolecular proton transfer (ESIPT). najah.edu In the free ligand, an intramolecular hydrogen bond allows for ESIPT, but upon chelation with a metal ion like Zn²⁺, the hydroxyl proton is removed, inhibiting the ESIPT process and causing a significant change in the fluorescence signal, often "turning on" a bright emission. najah.edu The high sensitivity and selectivity of these sensors make them valuable tools for detecting metal ions in biological and environmental samples. researchgate.net Given these established principles, this compound represents a promising candidate for the design of new fluorescent chemosensors.

Utilizing Conjugated Systems for Ion or Molecule Detection

The fundamental structure of this compound is built upon a large π-conjugated system. This electronic framework is highly sensitive to external stimuli, including the presence of ions or molecules. When the compound interacts with a target analyte, particularly a metal ion that chelates to the hydroxyl and pyridine (B92270) nitrogen sites, the electronic distribution across the entire conjugated system is perturbed. This perturbation leads to a change in the molecule's energy levels, which in turn alters its interaction with light.

This principle is the basis for its application as a sensor. The change in the electronic structure upon binding can cause a noticeable shift in the ultraviolet-visible (UV-Vis) absorption spectrum or a change in the fluorescence emission properties. nih.gov Quinoline derivatives are well-suited as fluorescent molecular probes because they possess a rigid structure and an extensive conjugated system that can readily form complexes with metal ions. nih.govresearchgate.net The specific arrangement of the 3-hydroxy and 6-cyano groups in this particular isomer influences the electronic landscape, potentially leading to selective interactions and distinct signaling responses for different ions.

Fluorescent Chemosensors for Metal Ions

Hydroxyquinoline derivatives are exemplary fluorescent chemosensors. researchgate.net The sensing mechanism is often based on the chelation-enhanced fluorescence (CHEF) effect. Many hydroxyquinolines, including the parent 8-hydroxyquinoline, are weakly fluorescent in solution. This is attributed to an efficient non-radiative decay process known as excited-state intramolecular proton transfer (ESIPT), where the hydroxyl proton is transferred to the nitrogen atom in the excited state. acs.org

Upon chelation with a metal ion, this ESIPT pathway is blocked. The formation of a rigid metal-ligand complex restricts intramolecular vibrations and rotations, which are other non-radiative decay pathways. This dual action of blocking ESIPT and increasing molecular rigidity dramatically reduces the non-radiative decay rate, causing a significant enhancement in fluorescence intensity—a "turn-on" response. acs.org

In this compound, the 3-hydroxyl group and the pyridine nitrogen can act as a bidentate chelating site for metal ions. The introduction of the electron-withdrawing cyano group at the 6-position can further tune the sensor's properties, including its selectivity and the energy of its fluorescence emission. While specific research on this compound is limited, the behavior of related hydroxyquinoline-based sensors provides a strong indication of its potential. For instance, various derivatives have been developed for the sensitive and selective detection of a range of metal ions. researchgate.net

Table 1: Examples of Metal Ion Detection by Hydroxyquinoline-Based Fluorescent Sensors This table illustrates the general principle using various 8-hydroxyquinoline (8-HQ) derivatives, as specific data for this compound is not widely available in published literature.

| Sensor (8-HQ Derivative) | Target Ion(s) | Observed Fluorescence Response |

| 8-Hydroxyquinoline (8-HQ) | Al³⁺, Zn²⁺ | Fluorescence enhancement researchgate.net |

| 5-Chloromethyl-8-hydroxyquinoline | Fe²⁺ | Colorimetric change (potential for fluorescence quenching) ou.ac.lk |

| Benzothiazole-quinoline derived 1,2,3-triazole | Fe³⁺ | Selective fluorescence decrease (quenching) researchgate.net |

| 8-Hydroxyquinoline with TPE group | Zn²⁺ | Significant fluorescence enhancement acs.org |

Application in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are pivotal materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). The most famous example is tris(8-hydroxyquinolinato)aluminium (Alq3), a highly stable and efficient material that functions as both an electron transporter and a green light emitter in many OLED devices. researchgate.net The performance of such metal complexes is critically dependent on the properties of the organic ligand.

Modifying the hydroxyquinoline ligand is a primary strategy for tuning the characteristics of the resulting OLED material. Substituents can alter the material's emission color, thermal stability, and charge-transport capabilities. The introduction of a strong electron-withdrawing group, such as the cyano (-CN) group in this compound, is a known design strategy in OLED materials. mdpi.comnih.gov Such groups can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can lead to a blue-shift in the emission color compared to unsubstituted analogs. Therefore, metal complexes incorporating this compound as a ligand are promising candidates for new electroluminescent materials, potentially for blue or green OLEDs with tailored electronic properties. mdpi.comnih.gov

Reagent in Analytical Chemistry

The unique chemical properties of this compound make it a valuable reagent in the field of analytical chemistry.

Chromophore or Fluorophore for Metal Ion Detection

As a direct extension of its chemosensing capabilities, this compound can serve as a chromophoric or fluorophoric reagent for detecting metal ions. When it functions as a fluorophore, the chelation of a target metal ion by the N,O-donor sites of the molecule leads to the formation of a rigid complex. This complexation inhibits non-radiative decay processes, resulting in a measurable increase in fluorescence emission. researchgate.netacs.org This "turn-on" fluorescence signal is highly sensitive and can be used for the quantification of trace amounts of specific metal ions.

Alternatively, the compound can act as a chromophore. The binding of a metal ion alters the electronic structure of the molecule, which can cause a shift in its maximum absorption wavelength (λmax) or a change in its molar absorptivity. This results in a visible color change, allowing for colorimetric detection. ou.ac.lk For example, a novel 8-hydroxyquinoline derivative was reported to be a colorimetric sensor for Fe(III) and Fe(II). ou.ac.lk

Development of New Spectroscopic Analytical Methods

The distinct and often selective response of this compound towards certain metal ions enables the development of new spectroscopic methods for their analysis. Analytical techniques based on molecular fluorescence are known for their exceptional sensitivity, allowing for detection at very low concentrations. nih.gov A method using this compound would likely involve spectrofluorometry, where the intensity of the enhanced fluorescence upon metal binding is correlated to the concentration of the analyte.

Similarly, a colorimetric response can be the basis for a new spectrophotometric method. Such methods are often simple, rapid, and can be performed with standard laboratory equipment. ou.ac.lk The development of analytical methods using reagents like this compound is significant for monitoring trace metal ions in environmental, biological, and industrial samples. researchgate.net

Future Directions and Research Perspectives for 3 Hydroxyquinoline 6 Carbonitrile

Development of Novel Synthetic Pathways

While standard methods for quinoline (B57606) synthesis exist, the development of novel, efficient, and modular pathways to 3-Hydroxyquinoline-6-carbonitrile and its derivatives is a primary area for future research. Current approaches often rely on multi-step sequences that may lack efficiency or substrate scope.

Future synthetic strategies could focus on:

Modernizing Classical Reactions: Re-evaluating and optimizing classical quinoline syntheses, such as the Conrad-Limpach reaction, for this specific substitution pattern could yield improved results. nih.gov For instance, exploring microwave-assisted or flow-chemistry conditions for cyclization reactions, like the Friedel-Crafts acylation/alkylation used to form related quinolinone structures, could enhance yields and reduce reaction times. google.com

Transition-Metal Catalysis: Late-stage functionalization using transition-metal-catalyzed cross-coupling reactions represents a powerful approach. Developing methods to selectively introduce the hydroxyl or cyano group onto a pre-formed quinoline ring would provide rapid access to a library of analogues for structure-activity relationship (SAR) studies.

Catalyst and Reagent Innovation: The use of advanced coupling agents, such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), has proven effective in forming amide bonds in complex syntheses involving quinoline fragments. mdpi.com Exploring new catalysts, perhaps even using related hydroxyquinoline structures as ligands in copper-catalyzed reactions, could lead to unprecedented synthetic transformations. mdpi.com

Exploration of Undiscovered Reactivity Profiles

The dual functionality of this compound provides a platform for diverse chemical transformations, many of which remain unexplored. The interplay between the nucleophilic hydroxyl group and the electrophilic/transformable nitrile group can be exploited to build molecular complexity.

Key research directions include:

Nitrile Group Transformations: The cyano group is a versatile synthetic handle. Future work should systematically investigate its conversion into other key functional groups. This includes hydrolysis under acidic or basic conditions to yield the corresponding 6-carboxylic acid, or reduction to the 6-aminomethyl derivative, both of which are valuable for further derivatization in medicinal chemistry. smolecule.com

Hydroxyl Group Reactivity: The hydroxyl group can participate in a range of reactions. Its use in condensation reactions, such as the Knoevenagel condensation with various aldehydes, could produce novel benzylidene derivatives with potential biological activity. nih.gov Furthermore, its role in directing electrophilic aromatic substitution or its participation in modified Mannich reactions could lead to new C-C and C-N bond formations at the C4 position. nih.gov

Intramolecular Cyclizations: The proximity of the hydroxyl and nitrile functionalities may enable the synthesis of novel fused heterocyclic systems. researchgate.net Investigating cyclization reactions, potentially triggered by reaction with bifunctional reagents, could produce unique tricyclic scaffolds with applications in drug discovery and materials science.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental research, thereby saving time and resources.

Future computational studies should focus on:

Property Prediction: Using Density Functional Theory (DFT) and other ab initio methods to calculate fundamental properties such as molecular geometry, electronic structure, and spectral characteristics. As seen with isomers like 3-hydroxyquinoline-8-carbonitrile, computational tools can predict key physicochemical parameters and mass spectrometry fragmentation patterns. uni.lu

Docking and Virtual Screening: Molecular docking studies can predict the binding affinity and orientation of this compound within the active sites of various biological targets. For example, given the known activity of quinoline derivatives against protein kinases, docking this compound into the ATP-binding site of kinases like c-Abl could reveal its potential as a kinase inhibitor. mdpi.com

Structure-Activity Relationship (SAR) Modeling: By generating a virtual library of derivatives and calculating their properties and predicted biological activities, quantitative structure-activity relationship (QSAR) models can be developed. This can help prioritize the synthesis of compounds with the highest probability of success.

| Property | Predicted Value | Method/Basis |

|---|---|---|

| Molecular Formula | C10H6N2O | Standard epa.gov |

| Monoisotopic Mass | 170.048013 g/mol | Standard epa.gov |

| XlogP | ~2.0-2.2 | Prediction based on similar structures uni.lu |

| [M+H]+ (m/z) | 171.0553 | Prediction based on isomeric data uni.lu |

| Predicted CCS for [M+H]+ (Ų) | ~136 | Prediction based on isomeric data uni.lu |

Interdisciplinary Research at the Interface of Chemistry and Biology

The true potential of this compound can be realized through collaborative research that bridges chemistry and biology. The quinoline core is present in numerous bioactive molecules, making this compound an attractive starting point for drug discovery programs. smolecule.com

Promising interdisciplinary avenues include:

Medicinal Chemistry Programs: Synthesizing focused libraries of derivatives and screening them for activity against various diseases. Given that different hydroxyquinoline isomers have shown potential as anticancer and antimicrobial agents, systematic screening is warranted. smolecule.comnih.gov Correlating the structural modifications with biological activity can establish clear SARs to guide the design of more potent and selective compounds. nih.gov

Development of Bioactive Conjugates: Enhancing the bioavailability and solubility of the compound by creating glycoconjugates, a strategy that has been applied to other hydroxyquinolines. nih.gov

Materials Science Applications: Exploring the use of this compound as a building block for functional materials. Quinoline derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and specialized polymers, such as ion-imprinted polymers for selective metal extraction. smolecule.commdpi.com

Potential as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system. The unique structure of this compound makes it an intriguing candidate for development as a novel chemical probe.

Future research should investigate:

Target Identification: A crucial line of inquiry stems from the discovery that a positional isomer, 6-Hydroxyquinoline-2-carbonitrile, acts as a cell apoptosis-activatable probe by binding to caspase enzymes. biosynth.com This strongly suggests that this compound should be investigated for similar or related activities. Screening it against a panel of proteases and other enzymes could identify specific biological targets.

Phenotypic Screening: An unbiased approach would involve using this compound in phenotypic screens to identify compounds that induce a specific cellular change. nih.gov This strategy can uncover unexpected biological activities and novel mechanisms of action.

Fluorescent Properties: Many quinoline derivatives exhibit interesting photophysical properties. Research into the fluorescence of this compound and its potential modulation upon binding to a biological target could lead to the development of a "turn-on" or "turn-off" fluorescent probe for use in cellular imaging.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-hydroxyquinoline-6-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted acrylonitrile precursors or functionalization of quinoline scaffolds. Key steps include nitrile group introduction at the 6-position via nucleophilic substitution or metal-catalyzed cyanation. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF or acetonitrile) significantly impact yield due to intermediate stability . Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane) and optimize purification via column chromatography with silica gel (60–120 mesh).

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Confirm aromatic proton environments (δ 7.5–8.5 ppm for quinoline protons) and nitrile carbon (δ ~115 ppm).

- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to assess purity ≥95% and detect molecular ion peaks (m/z 184.2 [M+H]+) .

- FT-IR : Identify O-H (broad peak ~3200 cm⁻¹) and C≡N (sharp peak ~2230 cm⁻¹) functional groups.

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2/Ar) at 2–8°C. Avoid moisture and incompatible reagents (strong acids/bases). Conduct periodic stability testing via HPLC to detect degradation products (e.g., hydrolysis of nitrile to amide) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use nitrile gloves, lab coats, and chemical-resistant goggles. Perform reactions in fume hoods with HEPA filters. In case of skin contact, wash immediately with 10% ethanol solution followed by water. Dispose of waste via incineration (≥1000°C) to prevent environmental release .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for pharmacological applications?

- Methodological Answer : Systematically substitute functional groups (e.g., replace hydroxyl with methoxy) and evaluate bioactivity. Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases). Validate experimentally via enzyme inhibition assays (IC50 determination) and compare with derivatives like 4-aminoquinoline-6-carbonitrile .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibrium).

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm connectivity .

- Elemental analysis : Verify empirical formulas if mass spectrometry data conflict with theoretical values.

Q. What strategies mitigate degradation of this compound under catalytic conditions?

- Methodological Answer : Optimize catalyst loading (e.g., Pd/C at 5 mol%) and reaction time to minimize side reactions. Add stabilizers (e.g., BHT at 0.1% w/w) to inhibit radical-mediated decomposition. Monitor degradation pathways via LC-MS/MS and adjust solvent systems (e.g., switch from protic to aprotic solvents) .

Q. How can computational models predict the reactivity of this compound in novel reactions?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Validate with kinetic studies (e.g., Arrhenius plots) to correlate activation energy with computational results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |